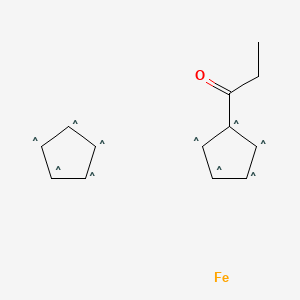
CID 131700262
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propionylferrocene is an organometallic compound with the chemical formula (C5H5)(C5H4)Fe(COCH2CH3). It consists of a ferrocene core, where one of the cyclopentadienyl rings is substituted with a propionyl group. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propionylferrocene can be synthesized through several methods. One common approach involves the reaction of ferrocene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via electrophilic aromatic substitution, where the propionyl group is introduced onto the cyclopentadienyl ring .
Another method involves the reaction of ferrocene with propionic anhydride under similar conditions. This method also results in the formation of propionylferrocene through electrophilic aromatic substitution .
Industrial Production Methods
Industrial production of propionylferrocene typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Propionylferrocene undergoes various types of chemical reactions, including:
Oxidation: Propionylferrocene can be oxidized to form the corresponding ferrocenium ion.
Substitution: Electrophilic substitution reactions can introduce other functional groups onto the cyclopentadienyl rings.
Common Reagents and Conditions
Oxidation: Ferric chloride (FeCl3), ceric ammonium nitrate (CAN)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Ferrocenium ion
Reduction: Ferrocene
Substitution: Nitropropionylferrocene and other substituted derivatives.
Aplicaciones Científicas De Investigación
Propionylferrocene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of propionylferrocene and its derivatives often involves redox reactions. The ferrocene core can undergo reversible oxidation and reduction, which is crucial for its biological and catalytic activities. In biological systems, the compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in target cells .
Comparación Con Compuestos Similares
Propionylferrocene is unique due to its specific substitution pattern and electronic properties. Similar compounds include:
Acetylferrocene: Similar structure but with an acetyl group instead of a propionyl group.
Benzoylferrocene: Contains a benzoyl group, offering different electronic and steric properties.
Ferrocenylmethanol: Features a hydroxymethyl group, leading to different reactivity and applications .
These compounds share the ferrocene core but differ in their substituents, leading to variations in their chemical behavior and applications.
Propiedades
Fórmula molecular |
C13H14FeO |
|---|---|
Peso molecular |
242.09 g/mol |
InChI |
InChI=1S/C8H9O.C5H5.Fe/c1-2-8(9)7-5-3-4-6-7;1-2-4-5-3-1;/h3-6H,2H2,1H3;1-5H; |
Clave InChI |
ASMBIIOLFCSSNE-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)[C]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


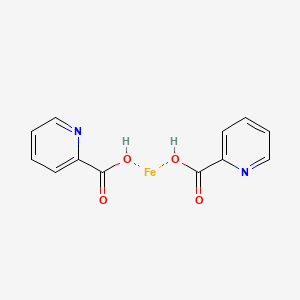
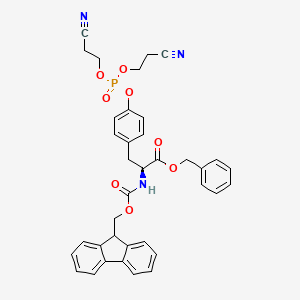
![(2S)-2-[[(3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid](/img/structure/B13827081.png)
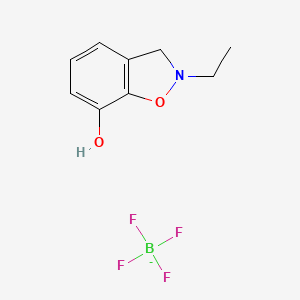



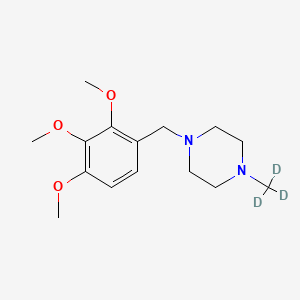
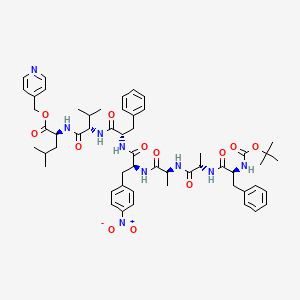
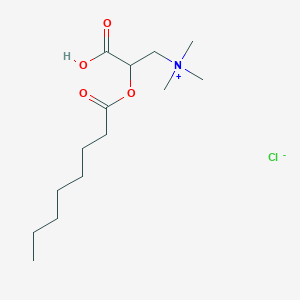
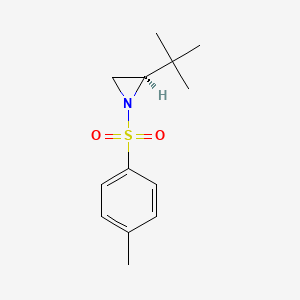

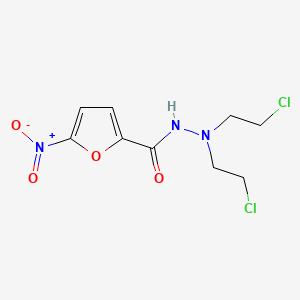
![N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide](/img/structure/B13827151.png)
